molecular formula C27H21BrN2O4 B12001153 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 765286-13-3

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Katalognummer: B12001153
CAS-Nummer: 765286-13-3
Molekulargewicht: 517.4 g/mol
InChI-Schlüssel: BTYCDFKJKWFSKZ-STBIYBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a carbohydrazonoyl linkage, a naphthyl ring, and an ethoxybenzoate moiety. Its molecular formula is C25H23BrN2O5, and it has a molecular weight of 511.376 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.

    Carbohydrazonoyl Linkage Formation: The 2-bromobenzoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.

    Coupling with Naphthyl and Ethoxybenzoate: The carbohydrazonoyl intermediate is coupled with 2-naphthyl and 4-ethoxybenzoate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the bromobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbohydrazonoyl linkage may facilitate binding to nucleophilic sites, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is unique due to its specific combination of functional groups and structural features. The presence of the naphthyl ring and ethoxybenzoate moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Eigenschaften

CAS-Nummer

765286-13-3

Molekularformel

C27H21BrN2O4

Molekulargewicht

517.4 g/mol

IUPAC-Name

[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-2-33-20-14-11-19(12-15-20)27(32)34-25-16-13-18-7-3-4-8-21(18)23(25)17-29-30-26(31)22-9-5-6-10-24(22)28/h3-17H,2H2,1H3,(H,30,31)/b29-17+

InChI-Schlüssel

BTYCDFKJKWFSKZ-STBIYBPSSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4Br

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.